molecular formula C13H12BrNO5 B13700826 3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13700826
M. Wt: 342.14 g/mol
InChI Key: IXATYVCGUUPOJK-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a carboxylic acid group attached to an isoxazole ring. Its unique structure makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxyphenyl compounds, followed by the formation of the isoxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The isoxazole ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid lies in its isoxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Biological Activity

3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C12H10BrN1O4
  • Molecular Weight : 312.11 g/mol
  • CAS Number : 1963731-40-9
  • Standard Purity : 98% .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds within the isoxazole class have shown promising results against several cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated significant inhibitory effects against tumor-related kinases such as BRAF and EGFR, suggesting that similar mechanisms may be present in isoxazole derivatives like this compound .
  • Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory properties. The presence of bromine and methoxy groups in the structure may enhance these effects, potentially making it useful in treating inflammatory diseases .
  • Antimicrobial Activity : The antimicrobial potential of related compounds has been documented, indicating that this compound may also possess similar properties .

Antitumor Studies

A study focusing on pyrazole derivatives found that compounds with bromine substituents exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, leading to increased apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Synergistic Effect
Compound AMCF-710Yes
Compound BMDA-MB-2318Yes

Anti-inflammatory Studies

Research has indicated that isoxazole derivatives can inhibit pro-inflammatory cytokines. For example, a related compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential mechanism for its anti-inflammatory activity .

Case Studies

  • Breast Cancer Treatment : In a controlled study involving breast cancer cell lines, the incorporation of brominated isoxazole derivatives demonstrated significant cytotoxicity compared to non-brominated analogs. The findings suggest that the bromine substituent enhances the compound's ability to induce cell death in cancer cells.
  • Inflammatory Disease Models : Animal models treated with isoxazole derivatives showed reduced inflammation markers in conditions such as arthritis, indicating a potential therapeutic application for inflammatory diseases.

Properties

Molecular Formula

C13H12BrNO5

Molecular Weight

342.14 g/mol

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H12BrNO5/c1-6-11(13(16)17)12(15-20-6)7-4-9(18-2)10(19-3)5-8(7)14/h4-5H,1-3H3,(H,16,17)

InChI Key

IXATYVCGUUPOJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2Br)OC)OC)C(=O)O

Origin of Product

United States

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